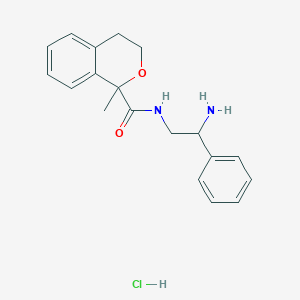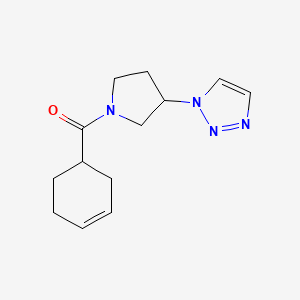
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic Activity
Research has shown that certain pyrazole carboxylic acid derivatives exhibit significant antiallergic activity. These compounds, including derivatives similar to the one , have been tested and found effective in antiallergic applications. This is evident in studies where they demonstrated potency exceeding that of conventional antiallergic drugs like disodium cromoglycate (Nohara et al., 1985).
Synthesis of Structurally Diverse Compounds
The compound can serve as a precursor in the synthesis of a broad range of structurally diverse compounds. This is particularly relevant in the generation of libraries of compounds for various applications, including medicinal chemistry (Roman, 2013).
Antiglaucoma Activity
Specific pyrazole carboxylic acid derivatives have shown potential in the treatment of glaucoma. These compounds, including the one mentioned, have been synthesized and tested for their inhibitory effects on enzymes relevant to glaucoma treatment (Kasımoğulları et al., 2010).
Luminescent Supramolecular Assemblies
These compounds can form non-covalent complexes that exhibit interesting photoluminescent properties. Such properties are valuable in the development of materials for optoelectronic applications (Osterod et al., 2001).
Antimicrobial Activity
Pyrazole derivatives have been synthesized and tested for their antimicrobial activity. This includes activity against a range of bacteria and fungi, making these compounds of interest in the development of new antimicrobial agents (Hamed et al., 2020).
Versatile Reagents in Organic Synthesis
Compounds like the one have been recognized as versatile reagents in organic synthesis. They are particularly useful in multicomponent reactions for assembling a variety of organic molecules (Dömling & Illgen, 2004).
Generation of Thiophencarboxylic Acid Homologues
These compounds can be utilized in reactions to produce thiophencarboxylic acid homologues. Such reactions are important in the synthesis of various organic compounds (Knight & Nott, 1983).
Acylation in Organic Synthesis
The compound is valuable in acylation reactions, leading to the synthesis of new amides and 1-acylpyrazole, important in various synthetic pathways (Arutjunyan et al., 2013).
Multifunctional Sensor Applications
Pyrazole derivatives have been used in the construction of metal-organic frameworks (MOFs) that function as multifunctional sensors. These MOFs can detect a variety of substances, demonstrating the compound's utility in sensor technology (Zou et al., 2021).
Inhibition of Xanthine Oxidoreductase
Derivatives of pyrazole carboxylic acid have been identified as potent inhibitors of xanthine oxidoreductase, an enzyme involved in various physiological processes. This indicates potential medical applications (Fukunari et al., 2004).
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)10-5-9(11(14)15)12-13(10)8-3-4-18(16,17)6-8/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCWOIZTKMCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2CCS(=O)(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)

![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)
![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)
![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)